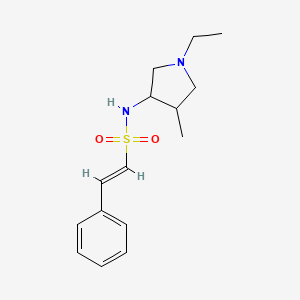

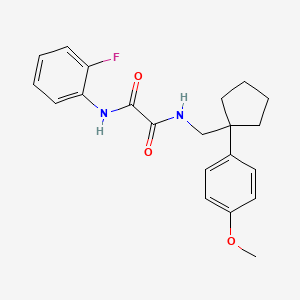

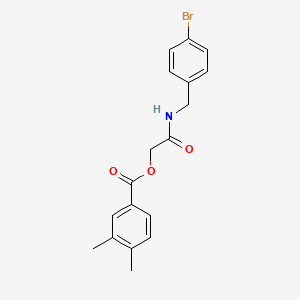

![molecular formula C11H10N2O4 B2985846 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid CAS No. 923696-64-4](/img/structure/B2985846.png)

4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid” is a chemical compound with the molecular formula C10H8N2O3 . It has a molecular weight of 204.18 g/mol . The IUPAC name for this compound is 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid .

Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C10H8N2O3/c1-6-11-9(12-15-6)7-2-4-8(5-3-7)10(13)14/h2-5H,1H3,(H,13,14) . The canonical SMILES representation is CC1=NC(=NO1)C2=CC=C(C=C2)C(=O)O .Physical And Chemical Properties Analysis

This compound has a molecular weight of 204.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 2 . The exact mass is 204.05349212 g/mol and the monoisotopic mass is also 204.05349212 g/mol . The topological polar surface area is 76.2 Ų and it has a heavy atom count of 15 .Scientific Research Applications

Therapeutic Potential of 1,3,4-Oxadiazole Derivatives

Bioactivity of 1,3,4-Oxadiazole Compounds

1,3,4-Oxadiazole derivatives exhibit a wide range of bioactivities due to their unique structural feature that allows effective binding with different enzymes and receptors in biological systems. These compounds have been extensively studied for their therapeutic potency across various medical domains such as anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, among others. This highlights the potential utility of 1,3,4-oxadiazole derivatives in developing medicinal agents with diverse therapeutic applications (Verma et al., 2019).

Chemical Reactivity and Biological Properties

The review literature on 1,3,4-oxadiazole containing compounds emphasizes their significance in new drug development. These compounds serve as bioisosteres for carboxylic acids, carboxamides, and esters, showcasing their versatility in medicinal chemistry. With applications ranging from polymers to luminescence materials, and as corrosion inhibitors, the oxadiazole core, particularly the 1,3,4 variant, stands out for its pharmacological importance. This core has been associated with a variety of pharmacological activities such as antiviral, analgesic, anti-inflammatory, antitumor, and antioxidant properties (Rana et al., 2020).

Mechanism of Action

Target of Action

The primary targets of 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid are currently unknown. The compound belongs to the class of 1,2,4-oxadiazoles, which have been reported to exhibit various biological activities . .

Mode of Action

Oxadiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific structure of the compound and the nature of the target .

Biochemical Pathways

Given the diverse biological activities reported for oxadiazole derivatives, it is likely that this compound could affect multiple pathways .

Pharmacokinetics

The compound has a molecular weight of 204.19 , which is within the range generally favorable for oral bioavailability. Its calculated LogP of 2.38 suggests moderate lipophilicity, which could influence its absorption and distribution. The compound also has five hydrogen bond acceptors and one hydrogen bond donor , which could impact its solubility and permeability.

Result of Action

Oxadiazole derivatives have been reported to exhibit various biological activities, including antibacterial, anti-mycobacterial, antitumor, and anti-viral effects . The specific effects of this compound would depend on its targets and mode of action.

Action Environment

The action of this compound could be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as suggested by the recommended storage conditions of -20°C . Additionally, the compound’s efficacy could be influenced by factors such as pH and the presence of other compounds in the environment.

Properties

IUPAC Name |

4-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-7-12-10(13-17-7)6-16-9-4-2-8(3-5-9)11(14)15/h2-5H,6H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBHJYGQUXFIJJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)COC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

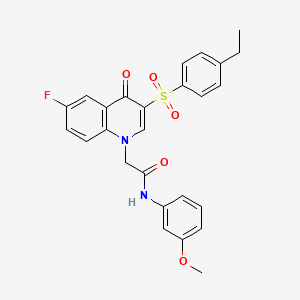

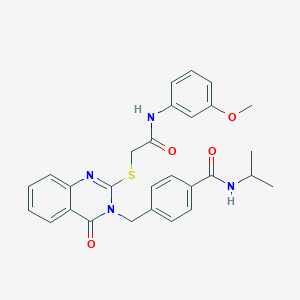

![8-(3,4-dimethoxyphenethyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2985769.png)

![7-Fluoro-2-methyl-3-[[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2985773.png)

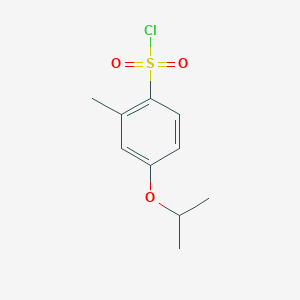

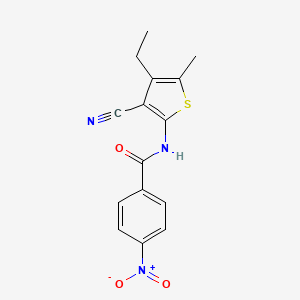

![N-(5-chloro-2-methoxyphenyl)-2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2985778.png)

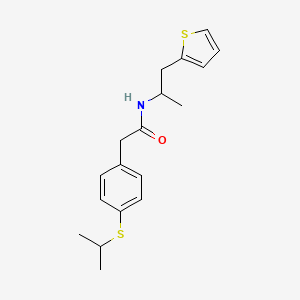

![5-Methyl-7-pyridin-4-yl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2985784.png)

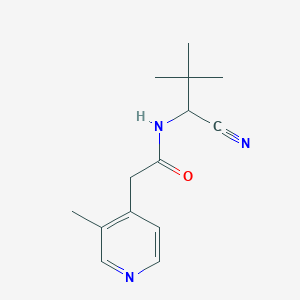

![5-methyl-2,4-dioxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2985785.png)